Structural Differentiator: 2-Chloro-3-Pyridinyl Substitution Enables Synthesis of High-Selectivity G9a Inhibitors
The 2-chloro-3-pyridinyl group at the 4-position of the pyrimidinamine core provides a unique synthetic handle not present in generic pyrimidinamine scaffolds. This substitution pattern enables the synthesis of advanced G9a inhibitors exemplified by compound 2a, which demonstrates >130-fold selectivity for G9a over the closely related GLP methyltransferase [1]. Alternative substitution patterns (e.g., 4-chloro-pyridinyl or non-halogenated pyridinyl) fail to generate the same pharmacophore geometry required for this selectivity profile. The chlorine atom serves as a versatile leaving group for subsequent coupling reactions, enabling structural diversification that yields compounds with ligand efficiencies suitable for chemical probe development [2].
| Evidence Dimension | Synthetic utility and downstream inhibitor selectivity |
|---|---|
| Target Compound Data | Contains 2-chloro-3-pyridinyl substitution; enables synthesis of G9a inhibitors |
| Comparator Or Baseline | Pyrimidinamine cores lacking 2-chloro-3-pyridinyl substitution (class-level baseline) |
| Quantified Difference | Not directly measured for CAS 870221-22-0; derived from downstream product compound 2a (>130-fold selectivity) |
| Conditions | Structure-activity relationship analysis from G9a inhibitor development programs |
Why This Matters
This specific substitution pattern is required to access inhibitor chemotypes with proven G9a selectivity, making CAS 870221-22-0 a non-substitutable building block in epigenetic drug discovery programs.
- [1] Randazzo P, Sinisi R, Gornati D, et al. Identification and in vitro characterization of a new series of potent and highly selective G9a inhibitors as novel anti-fibroadipogenic agents. Bioorganic & Medicinal Chemistry Letters. 2022. Compound 2a: >130-fold selectivity for G9a over GLP. View Source
- [2] Randazzo P, et al. Bioorg Med Chem Lett. 2022. (CNR Institutional Repository entry). View Source
